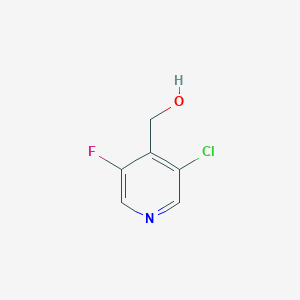

(3-Chloro-5-fluoro-4-pyridyl)methanol

Description

Significance of Halogenated Pyridine (B92270) Methanols in Chemical Research

Halogenated pyridines, including those with a methanol (B129727) substituent, are recognized as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of halogen atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Pyridine derivatives, in general, are of great interest due to their presence in a wide array of bioactive natural products, approved drugs, and functional materials. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds can enhance the pharmacokinetic properties of drug candidates. nih.gov

The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated pyridine methanols versatile starting materials for creating complex molecules with desired therapeutic or agricultural properties.

Strategic Importance of (3-Chloro-5-fluoro-4-pyridyl)methanol as a Synthetic Scaffold

The strategic importance of this compound lies in its role as a synthetic intermediate. smolecule.com Its trifunctional nature—a reactive hydroxymethyl group and two distinct halogen substituents on a pyridine core—allows for a variety of chemical transformations. The chlorine and fluorine atoms can be selectively displaced or used in cross-coupling reactions to introduce new functional groups, while the methanol group can be oxidized or converted to other functionalities.

The reactivity of this compound is primarily shaped by the electron-withdrawing character of the halogen atoms. smolecule.com This electronic effect makes the pyridine ring susceptible to nucleophilic substitution reactions, a common strategy in the synthesis of complex pyridine derivatives. smolecule.com Researchers can leverage the differential reactivity of the chloro and fluoro substituents to achieve regioselective modifications, building molecular complexity in a controlled manner. General synthetic routes to compounds like this compound may involve the halogenation and subsequent hydroxymethylation of a pyridine precursor. smolecule.com

Overview of Key Academic Research Areas for Halogenated Pyridine Derivatives

The study of halogenated pyridine derivatives is an active area of academic research, with several key focuses:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and more efficient ways to synthesize functionalized pyridines. nih.gov This includes the development of selective halogenation techniques that allow for the precise placement of halogen atoms on the pyridine ring. nih.gov

Medicinal Chemistry: Halogenated pyridines are extensively used as scaffolds in drug discovery. nih.gov They are integral components of molecules designed to treat a wide range of diseases. Research in this area focuses on synthesizing libraries of halogenated pyridine derivatives and evaluating their biological activities, such as anticancer and antioxidant properties. jst.go.jp

Agrochemicals: Similar to their role in pharmaceuticals, these compounds are vital in the development of new pesticides and herbicides. nih.gov

Materials Science: The unique electronic properties of halogenated pyridines make them candidates for use in the creation of novel functional materials. nih.gov

Catalysis: Pyridine-based structures can act as ligands for metal catalysts, and the electronic tuning provided by halogen substituents can influence the catalyst's activity and selectivity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

(3-chloro-5-fluoropyridin-4-yl)methanol |

InChI |

InChI=1S/C6H5ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |

InChI Key |

NAKXDAFHVWFFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CO)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Pyridyl Methanol

Precursor Synthesis Strategies for the 3-Chloro-5-fluoropyridine (B1590662) Core

The creation of the 3-chloro-5-fluoropyridine scaffold is a critical first step in the synthesis of (3-Chloro-5-fluoro-4-pyridyl)methanol. Various strategies have been developed to achieve this, primarily revolving around the halogenation of pre-existing pyridine (B92270) rings or the construction of the pyridine ring from halogenated acyclic precursors.

Halogenation of Pyridine Derivatives

Direct halogenation of pyridine and its derivatives is a common approach to introduce chloro and fluoro substituents. However, the electronic nature of the pyridine ring necessitates specific strategies to achieve the desired 3,5-disubstitution pattern.

One approach involves the sequential introduction of chlorine and fluorine atoms onto a pyridine ring. This can be a challenging process due to the deactivating effect of the first halogen substituent on the subsequent electrophilic substitution. Often, harsh reaction conditions are required for direct halogenation of pyridine, which can lead to a mixture of products. chemrxiv.orgnih.gov The use of pyridine N-oxide can be a valuable strategy to control the regioselectivity of halogenation, as the N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.govacs.org Subsequent deoxygenation would then yield the halogenated pyridine.

A plausible, though not explicitly detailed in the provided search results for this specific compound, multi-step sequence could involve:

Chlorination: Introduction of a chlorine atom at the 3-position of a suitable pyridine precursor.

N-Oxidation: Formation of the pyridine N-oxide to direct the subsequent fluorination.

Fluorination: Introduction of the fluorine atom.

Deoxygenation: Removal of the N-oxide group to yield 3-chloro-5-fluoropyridine.

The specific reagents and conditions for each step would need to be carefully optimized to ensure high yields and regioselectivity.

Achieving regioselective halogenation at the C3 and C5 positions of the pyridine ring is a significant synthetic hurdle. Electrophilic aromatic substitution on an unsubstituted pyridine ring typically favors the 3-position, but the introduction of a second halogen at the 5-position can be difficult. chemrxiv.org

Recent advances in synthetic methodology have explored various strategies to control regioselectivity. These can include the use of directing groups or the activation of specific positions through metalation. For instance, directed ortho-metalation strategies, while typically favoring positions adjacent to the directing group, can sometimes be adapted for more remote functionalization.

Another approach involves the transformation of pyridines into more reactive intermediates. For example, the conversion of pyridines into Zincke imine intermediates has been shown to allow for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org

| Technique | Description | Potential Application for 3-Chloro-5-fluoropyridine |

| Pyridine N-Oxide Halogenation | Activation of the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. nih.govacs.org | Could potentially be used in a multi-step synthesis to introduce one of the halogens. |

| Directed ortho-Metalation | Use of a directing group to facilitate metalation and subsequent electrophilic quench at a specific position. | A suitably placed directing group could potentially facilitate halogenation at the C3 and C5 positions. |

| Zincke Imine Intermediates | Ring-opening of pyridinium (B92312) salts to form reactive acyclic imines, allowing for regioselective functionalization. chemrxiv.org | Could be a viable method for the selective introduction of the first halogen at the 3-position. |

Halogen exchange (HALEX) reactions represent a powerful tool for the synthesis of fluorinated pyridines. This method typically involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion. Common sources of fluoride for this transformation include cesium fluoride (CsF) and potassium fluoride (KF). organic-chemistry.orgnih.govgoogle.comrsc.org

For the synthesis of 3-chloro-5-fluoropyridine, a potential precursor would be 3,5-dichloropyridine. The selective replacement of one chlorine atom with fluorine can be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the choice of fluoride source. The use of phase-transfer catalysts can also enhance the reactivity of the fluoride salt.

A patent describes the fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous HF, KF, NaF, or SbF₃ to produce 2-fluoro-3-chloro-5-trifluoromethylpyridine, demonstrating the feasibility of selective halogen exchange in polysubstituted pyridines. google.com Another example shows the synthesis of 3-chloro-2-fluoropyridine (B73461) from 2,3-dichloropyridine (B146566) using cesium fluoride in DMSO. chemicalbook.com These examples suggest that a similar approach could be applied to synthesize 3-chloro-5-fluoropyridine from 3,5-dichloropyridine.

| Fluorinating Agent | Precursor | Conditions | Notes |

| Cesium Fluoride (CsF) | 3,5-Dichloropyridine | Aprotic polar solvent (e.g., DMSO, DMF) | CsF is highly reactive and often used for challenging fluorinations. |

| Potassium Fluoride (KF) | 3,5-Dichloropyridine | Aprotic polar solvent, often with a phase-transfer catalyst (e.g., crown ether) | KF is a more economical choice but may require more forcing conditions or a catalyst. |

| Anhydrous HF | 3,5-Dichloropyridine | High temperature and pressure | Typically used in industrial settings for large-scale production. |

Pyridine Ring Construction from Halogenated Building Blocks

An alternative to the functionalization of a pre-formed pyridine ring is to construct the ring from acyclic precursors that already contain the desired halogen atoms. The Hantzsch pyridine synthesis is a well-known multicomponent reaction for the formation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgbenthamscience.comchemtube3d.comorganic-chemistry.org

The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). wikipedia.orgbenthamscience.comchemtube3d.comorganic-chemistry.org To synthesize a 3,5-dihalogenated pyridine, one would need to employ halogenated starting materials. For the synthesis of 3-chloro-5-fluoropyridine, this would likely involve a halogenated β-ketoester or a related 1,3-dicarbonyl compound.

While specific examples for the synthesis of 3-chloro-5-fluoropyridine via a Hantzsch-type reaction were not found in the provided search results, the general methodology allows for the incorporation of a wide variety of substituents. A hypothetical retrosynthetic analysis would suggest the use of a halogenated acetoacetate (B1235776) derivative and a suitable aldehyde and nitrogen source. The challenge would lie in the synthesis and stability of the required halogenated building blocks.

| Component | Role in Hantzsch Synthesis | Required Substitution for 3-Chloro-5-fluoropyridine |

| Aldehyde | Provides C4 of the pyridine ring | Unsubstituted (e.g., formaldehyde) or a precursor to the 4-hydroxymethyl group |

| β-Ketoester | Provides C2, C3, C5, and C6 of the pyridine ring | A β-ketoester with chloro and fluoro substituents at the appropriate positions |

| Nitrogen Source | Provides the nitrogen atom of the pyridine ring | Ammonia or an ammonium (B1175870) salt |

The subsequent oxidation of the initially formed dihydropyridine (B1217469) to the aromatic pyridine is a crucial step and can be achieved using a variety of oxidizing agents.

Multicomponent Condensation Reactions

Strategies for Introduction of the Hydroxymethyl (Methanol) Group at C4

A more common and well-documented approach involves the initial synthesis of a pyridine ring bearing a suitable precursor functional group at the C4 position, which is then chemically transformed into the hydroxymethyl group.

The reduction of a carbonyl group at the C4 position of the pyridine ring is a reliable and frequently employed method for installing the hydroxymethyl moiety. This strategy begins with the synthesis of a 3-chloro-5-fluoro-4-pyridine derivative containing a carbonyl group, such as an aldehyde, ester, or carboxylic acid. These precursors are then subjected to reduction using appropriate reagents to yield the target alcohol.

For instance, 3-chloro-5-fluoro-4-pyridinecarboxaldehyde can be readily reduced to this compound. Similarly, the corresponding carboxylic acid or its ester derivatives can be reduced. The choice of reducing agent is critical and depends on the specific carbonyl precursor being used.

Table 1: Reduction of Carbonyl Precursors

| Carbonyl Precursor | Typical Reducing Agent(s) | Product |

|---|---|---|

| 3-Chloro-5-fluoro-4-pyridinecarboxaldehyde | Sodium borohydride (B1222165) (NaBH₄) | This compound |

| Methyl 3-chloro-5-fluoro-4-pyridinecarboxylate | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |

This approach involves the reaction of an organometallic derivative of the pyridine ring with a suitable carbonyl-containing electrophile. For example, a 4-lithiated or 4-magnesiated pyridine species can be generated and then reacted with formaldehyde (B43269) to introduce the hydroxymethyl group. The generation of the organometallic intermediate is typically achieved through metal-halogen exchange or direct deprotonation if a sufficiently acidic proton is available. While conceptually straightforward, the stability of the organometallic intermediate and its compatibility with the existing halogen substituents are key considerations for the successful application of this method.

The direct introduction of a hydroxymethyl group onto the 3-chloro-5-fluoropyridine core at the C4 position presents a more atom-economical approach. This can be pursued through several chemical transformations. One such method is radical hydroxymethylation, where a source of hydroxymethyl radicals is generated in the presence of the pyridine substrate. Another possibility is electrophilic hydroxymethylation; however, this is generally challenging for electron-deficient pyridine rings like 3-chloro-5-fluoropyridine unless the ring is appropriately activated.

Advanced Synthetic Transformations for this compound

Modern synthetic organic chemistry offers a range of advanced catalytic methods that can be applied to the synthesis of functionalized pyridines.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective functionalization of heterocyclic compounds. These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. In the context of synthesizing this compound, a plausible strategy would involve the cross-coupling of a 3-chloro-5-fluoro-4-halopyridine (where the halogen at C4 is typically iodine or bromine) with a suitable organometallic reagent bearing a protected hydroxymethyl group.

For example, a Suzuki coupling could be employed, reacting 3-chloro-5-fluoro-4-iodopyridine (B8813555) with an organoboron reagent such as a boronic acid or ester containing a protected hydroxymethyl group. Subsequent deprotection would then yield the desired product. Similarly, other palladium-catalyzed reactions like the Stille, Negishi, or Sonogashira couplings could be adapted for this purpose, each offering its own set of advantages depending on the specific substrates and desired reaction conditions.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Pyridine Substrate | Coupling Partner (Example) | Catalyst System (Example) |

|---|---|---|---|

| Suzuki Coupling | 3-Chloro-5-fluoro-4-iodopyridine | (CH₂O-Protected)-boronic acid | Pd(OAc)₂, SPhos |

| Stille Coupling | 3-Chloro-5-fluoro-4-bromopyridine | (CH₂O-Protected)-stannane | Pd(PPh₃)₄ |

Directed Metalation and Regioselective Functionalization Techniques (e.g., using strong bases like LDA)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) which coordinates to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

For a precursor like 3-chloro-5-fluoropyridine, the fluorine and chlorine atoms themselves can act as directing groups, although their efficacy can be influenced by other substituents. However, a more common approach involves introducing a stronger DMG onto the pyridine ring to ensure high regioselectivity. The choice of base is critical; strong, non-nucleophilic bases like LDA are often preferred to minimize side reactions. A general pathway would involve the deprotonation of a suitably protected 3-chloro-5-fluoropyridine derivative at the C-4 position, followed by quenching the resulting aryllithium intermediate with an appropriate electrophile, such as formaldehyde or a synthetic equivalent, to introduce the hydroxymethyl group.

The use of highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to effect efficient directed metalation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu A joint experimental and theoretical study on the metalation of 2-chloropyridine (B119429) highlighted that reaction conditions (solvent, temperature, stoichiometry) are crucial in determining the outcome between metalation and competing nucleophilic addition. acs.org

| Factor | Influence on Directed Metalation | Citation |

| Directing Group (DMG) | A Lewis basic moiety that coordinates the organolithium reagent, directing deprotonation to the ortho-position. | baranlab.org |

| Base | Strong, non-nucleophilic bases (e.g., LDA, TMP-bases) are used to deprotonate the ring regioselectively. | harvard.edu |

| Solvent & Temperature | Apolar, non-coordinating media and low temperatures (e.g., -78 °C) are often employed to enhance selectivity. | acs.org |

| Electrophile | The resulting organometallic species is reacted with an electrophile (e.g., formaldehyde) to install the desired functional group. | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying halogenated, electron-deficient heterocycles like pyridine. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. For pyridines, the electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. acs.orgwikipedia.org

The synthesis of this compound via an SNAr strategy could be envisioned through several routes. One possibility involves starting with a tetra-substituted pyridine, such as 3,4,5-trichloropyridine (B1364703) or a related fluoro-chloro derivative. A nucleophilic source of the hydroxymethyl group (e.g., a protected hydroxymethyl anion equivalent) could then displace the halogen at the C-4 position. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, meaning a fluorine atom at the C-4 position would be the most readily displaced. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. acs.org

Recent studies have explored activating halopyridines by forming N-phosphonium pyridinium intermediates, which dramatically increases their reactivity towards SNAr, allowing C-P bond formation at ambient temperatures. nih.gov This highlights the potential for activating otherwise unreactive positions for substitution.

Photoredox-Mediated Approaches to Fluorinated Pyridines

Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization and the synthesis of complex molecules, including fluorinated pyridines. nih.govmdpi.com These methods often involve the generation of radical intermediates under gentle conditions, offering unique reactivity and selectivity. acs.orgacs.org

One photoredox approach to this compound could involve the direct C-H functionalization of 3-chloro-5-fluoropyridine. A photocatalyst, upon excitation by visible light, can initiate a process that generates a radical at the C-4 position of the pyridine ring. This radical could then be trapped by a suitable partner to install the hydroxymethyl group. For instance, photoredox-mediated Minisci-type reactions have been widely used for the alkylation of heteroarenes. nih.gov

Alternatively, photoredox catalysis can be employed to construct the fluorinated pyridine ring itself. A reported method describes the synthesis of diversely substituted 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers, catalyzed by an iridium complex under blue LED irradiation. acs.org This strategy builds the core heterocyclic structure with the fluorine atom already in place.

| Photoredox Strategy | Description | Potential Application | Citation |

| C-H Functionalization | Direct activation of a C-H bond on the pyridine ring to form a C-C bond via a radical intermediate. | Introduction of the methanol (B129727) group at the C-4 position of 3-chloro-5-fluoropyridine. | nih.govacs.org |

| Ring Formation | Construction of the 3-fluoropyridine (B146971) ring from acyclic precursors using a photoredox-catalyzed coupling and condensation sequence. | Synthesis of the core 3-chloro-5-fluoropyridine scaffold. | acs.org |

| Radical Fluoroalkylation | Generation of fluoroalkyl radicals from stable precursors for addition to various substrates. | Introduction of fluorinated moieties onto a pre-existing pyridine ring. | nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing conditions and predicting outcomes. Computational and experimental studies provide deep insights into these processes.

Elucidation of Halogenation Reaction Mechanisms

The direct halogenation of pyridines via electrophilic aromatic substitution (EAS) is challenging due to the electron-deficient nature of the ring and the tendency of the nitrogen lone pair to coordinate with Lewis acids. nih.govnih.gov These reactions often require harsh conditions, such as high temperatures and strong acids, and can lead to mixtures of regioisomers. chemrxiv.orgyoutube.com

Modern methods have been developed to overcome these limitations. One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org In this process, the pyridine ring is temporarily opened to form acyclic Zincke imine intermediates. These intermediates, being a series of polarized alkenes, readily undergo regioselective electrophilic halogenation under mild conditions before the ring is closed again, affording 3-halopyridines with high selectivity. nih.gov

The mechanism for the chlorination of tryptophan by the enzyme PrnA involves the formation of HOCl, which then reacts with a lysine (B10760008) residue to form a chloramine (B81541). This enzymatic chloramine is the species that performs the regioselective chlorination, a process guided by the enzyme's active site. nih.gov While not a direct synthesis, this illustrates nature's solution to selective halogenation on electron-rich systems, highlighting the importance of activating the halogenating agent and controlling its orientation.

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Kinetic and thermodynamic studies are essential for understanding reaction feasibility and rates. For SNAr reactions, extensive research has been conducted. A kinetic study of the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines showed that the reactions proceed via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to explore the reaction mechanisms, activation energies, and thermodynamic feasibility of SNAr processes on dinitropyridine derivatives. researchgate.net Such calculations can predict whether a reaction is energetically favorable and can compare the activation barriers for substitution at different positions on the ring. wuxibiology.com For example, calculations of the SNAr reaction on chloropyridines showed that the activation energy for attack at the 4-position is lower than at the 2-position, which in turn is much lower than at the 3-position, correlating well with observed reactivity patterns. wuxibiology.com

| Reaction Parameter | Significance | Method of Study | Citation |

| Activation Energy (ΔE‡) | Determines the rate of a reaction step; a lower barrier means a faster reaction. | DFT Calculations, Experimental Kinetics | researchgate.netwuxibiology.com |

| Reaction Energy (ΔEr) | Indicates the thermodynamic favorability (exothermic vs. endothermic) of a reaction. | DFT Calculations, Calorimetry | researchgate.net |

| Brønsted-type plots (βnuc) | Relates the reaction rate to the basicity of the nucleophile, providing insight into the transition state of the rate-determining step. | Experimental Kinetics | researchgate.net |

Transition State Analysis in Catalyzed Transformations

Transition state (TS) analysis, primarily through computational chemistry, provides a detailed picture of the highest-energy point along a reaction coordinate, revealing the origins of selectivity. acs.org For directed metalation, DFT calculations have been used to model the transition structures for both metalation and competing nucleophilic addition pathways. acs.org These models show how the geometry of the organolithium aggregate and its coordination to the pyridine nitrogen and directing group dictate the regiochemical outcome.

For SNAr reactions, which were long assumed to be stepwise, recent computational and kinetic isotope effect studies have provided evidence that many prototypical SNAr reactions may proceed through concerted mechanisms, or exist on a borderline between stepwise and concerted pathways. acs.orgresearchgate.net The analysis of the transition state geometry can elucidate the degree of bond formation and bond breaking, explaining the influence of the nucleophile, leaving group, and pyridine substituents on the reaction rate and mechanism. acs.org

In transition metal-catalyzed C-H functionalization, DFT calculations have been used to pinpoint the origin of kinetic selectivity. For instance, in the cyclometalation of fluorinated phenylpyridines, calculations revealed the factors that favor the formation of the ortho-metalated product over the para product, leading to high regioselectivity. nih.govacs.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves developing methods that are safer, more efficient, and generate less waste. Key areas of focus include the use of less hazardous solvents, the development of highly selective and reusable catalysts, and the adoption of innovative reactor technologies.

Development of Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal in green synthesis is the reduction or elimination of volatile and hazardous organic solvents. Research into solvent-free reaction conditions for the synthesis of pyridine derivatives has shown considerable promise. For instance, multicomponent reactions to form functionalized pyridines have been successfully carried out under solvent-free conditions at elevated temperatures, often with the aid of a solid catalyst. conicet.gov.ar

One common route to this compound involves the reduction of the corresponding aldehyde, 3-chloro-5-fluoro-4-pyridinecarboxaldehyde. Traditionally, this reduction is performed using stoichiometric reducing agents in organic solvents. A greener alternative involves the use of catalytic hydrogenation in more environmentally friendly solvents like water or ethanol. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of solvent-free synthesis are broadly applicable. For example, solid-state reactions or reactions using a minimal amount of a recyclable, non-toxic solvent are key strategies.

The use of water as a solvent in heterogeneous catalysis is a particularly attractive green approach due to its non-toxic and non-flammable nature. chemistryforsustainability.org The challenge often lies in the solubility of the reactants. However, techniques like micellar catalysis can facilitate reactions in aqueous media. chemistryforsustainability.org

| Reaction Type | Conventional Solvents | Greener Alternatives |

| Pyridine Synthesis | Toluene, Xylene, DMF | Water, Ethanol, Solvent-free |

| Aldehyde Reduction | THF, Methanol | Water, Ethanol, Ionic Liquids |

This table illustrates the shift from conventional volatile organic solvents to more environmentally benign options in the synthesis of pyridine derivatives.

Catalytic Systems for Improved Selectivity and Efficiency

The development of advanced catalytic systems is a cornerstone of green chemistry, offering pathways to higher selectivity, improved energy efficiency, and reduced waste. For the synthesis of this compound, catalytic approaches are pertinent in both the formation of the pyridine ring and the subsequent reduction of a functional group to the desired methanol.

Heterogeneous catalysts are particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused, minimizing waste and catalyst contamination of the product. chemistryforsustainability.org For the synthesis of pyridine derivatives, various solid acid and base catalysts have been explored. For example, Wells-Dawson heteropolyacids have been used as efficient catalysts in Hantzsch-like condensations to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar

In the reduction of the precursor aldehyde, catalytic hydrogenation using transition metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a solid support (e.g., carbon) is a well-established and greener alternative to stoichiometric metal hydrides. This method typically uses molecular hydrogen as the reductant, producing only water as a byproduct. The choice of catalyst and reaction conditions can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups.

| Catalyst Type | Application in Pyridine Methanol Synthesis | Green Advantages |

| Heterogeneous Acid/Base Catalysts | Formation of the pyridine ring | Reusability, reduced waste, often milder reaction conditions. |

| Supported Metal Catalysts (e.g., Pd/C, Pt/C) | Reduction of pyridine aldehyde to alcohol | High efficiency, clean byproduct (water), catalyst recyclability. |

| Biocatalysts (e.g., Alcohol Dehydrogenases) | Enantioselective reduction of aldehydes | High selectivity, mild reaction conditions, biodegradable. |

This table summarizes various catalytic systems and their green advantages in the synthesis of pyridyl methanols.

Application of Continuous Flow Reactor Technologies in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. google.com The application of flow reactors in pyridine synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. google.com

The synthesis of pyridines can involve highly exothermic reactions or the use of hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, enable efficient heat exchange, mitigating the risks associated with thermal runaways. google.com Furthermore, unstable intermediates can be generated and consumed in situ, avoiding their accumulation and enhancing the safety of the process.

While specific examples of the continuous flow synthesis of this compound are not prominently reported, the principles are directly applicable. For instance, the catalytic hydrogenation of 3-chloro-5-fluoro-4-pyridinecarboxaldehyde could be performed in a packed-bed reactor where the catalyst is immobilized, and the reactant solution flows through it. This setup allows for continuous production, easy separation of the product from the catalyst, and straightforward process optimization.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Safety | Higher risk with hazardous reagents | Enhanced safety, in-situ generation of unstable intermediates |

| Scalability | Often challenging | Straightforward by extending operation time |

| Process Control | Less precise | Precise control over reaction parameters |

| Productivity | Discontinuous | Continuous, potentially higher throughput |

This interactive table compares the key features of batch versus continuous flow reactors in the context of chemical synthesis.

Reactivity and Derivatization Studies of 3 Chloro 5 Fluoro 4 Pyridyl Methanol

Chemical Transformations of the Hydroxyl Group

The primary alcohol functionality in (3-Chloro-5-fluoro-4-pyridyl)methanol is a key site for derivatization, enabling the formation of esters, ethers, and oxidation products. Halogenation of this group provides a pathway to further functionalization.

Esterification Reactions

The hydroxyl group of this compound can be readily converted to its corresponding esters through reaction with various acylating agents. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, are applicable. Pyridine (B92270) is often employed as a base to neutralize the hydrogen chloride generated during the reaction with acyl chlorides. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, particularly with less reactive anhydrides.

While specific examples for the esterification of this compound are not extensively documented in publicly available literature, the general reactivity of pyridyl methanols suggests that a variety of ester derivatives can be synthesized. For instance, the reaction with acetic anhydride (B1165640) would yield (3-chloro-5-fluoro-4-pyridyl)methyl acetate, while reaction with benzoyl chloride would produce (3-chloro-5-fluoro-4-pyridyl)methyl benzoate. It is worth noting that studies on the oxidation of pyridine-2-methanols to esters have shown that this transformation is less efficient for pyridine-3 and -4-methanols, suggesting that direct esterification of the alcohol is the more probable synthetic route. epo.org

Table 1: Plausible Esterification Reactions of this compound

| Acylating Agent | Base/Catalyst | Expected Product |

| Acetyl Chloride | Pyridine | (3-Chloro-5-fluoro-4-pyridyl)methyl acetate |

| Acetic Anhydride | DMAP | (3-Chloro-5-fluoro-4-pyridyl)methyl acetate |

| Benzoyl Chloride | Pyridine | (3-Chloro-5-fluoro-4-pyridyl)methyl benzoate |

This table is based on general principles of esterification and may not reflect experimentally verified outcomes for this specific compound.

Etherification Reactions

The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. google.comgoogleapis.comgoogle.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage.

For example, the reaction of this compound with sodium hydride followed by the addition of methyl iodide would be expected to yield 4-(methoxymethyl)-3-chloro-5-fluoropyridine. Similarly, using benzyl (B1604629) bromide as the alkylating agent would lead to the formation of 4-(benzyloxymethyl)-3-chloro-5-fluoropyridine. The choice of base and reaction conditions is crucial to avoid competing side reactions.

Table 2: Potential Etherification Reactions via Williamson Ether Synthesis

| Alkylating Agent | Base | Expected Product |

| Methyl Iodide | Sodium Hydride | 4-(Methoxymethyl)-3-chloro-5-fluoropyridine |

| Ethyl Bromide | Sodium Hydride | 4-(Ethoxymethyl)-3-chloro-5-fluoropyridine |

| Benzyl Bromide | Sodium Hydride | 4-(Benzyloxymethyl)-3-chloro-5-fluoropyridine |

This table illustrates potential synthetic outcomes based on the Williamson ether synthesis and may not represent confirmed experimental results for this compound.

Oxidation to Aldehyde or Carboxylic Acid Analogs

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-chloro-5-fluoro-4-pyridinecarboxaldehyde, or further to the carboxylic acid, 3-chloro-5-fluoropicolinic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. For instance, the oxidation of the structurally related (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (B1415998) to its corresponding aldehyde has been successfully achieved using DMP. googleapis.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. The synthesis of 2-chloro-5-fluoronicotinic acid through the oxidation of 2-chloro-5-fluoro-3-methylpyridine (B1590720) using potassium permanganate has been documented, indicating that the pyridine ring is stable to these conditions. google.com

Table 3: Representative Oxidation Reactions

| Product | Oxidizing Agent |

| 3-Chloro-5-fluoro-4-pyridinecarboxaldehyde | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) |

| 3-Chloro-5-fluoropicolinic acid | Potassium Permanganate (KMnO4) |

This table provides examples of suitable oxidizing agents for the desired transformations based on general organic chemistry principles and reactions of similar compounds.

Halogenation of the Methanol (B129727) Group

The hydroxyl group can be replaced by a halogen atom, providing a reactive handle for further nucleophilic substitution reactions. Treatment of pyridyl methanols with thionyl chloride (SOCl2) is a common method for introducing a chlorine atom, converting the alcohol to a chloromethyl group. Similarly, reagents like phosphorus tribromide (PBr3) can be used for bromination. The reaction of pyridyl methanols with tosyl chloride has also been reported to result in chlorination. google.com These halogenated derivatives, such as 4-(chloromethyl)-3-chloro-5-fluoropyridine, are valuable intermediates in the synthesis of more complex molecules.

Table 4: Halogenation of the Hydroxyl Group

| Reagent | Product |

| Thionyl Chloride (SOCl2) | 4-(Chloromethyl)-3-chloro-5-fluoropyridine |

| Phosphorus Tribromide (PBr3) | 4-(Bromomethyl)-3-chloro-5-fluoropyridine |

| Tosyl Chloride (TsCl) | 4-(Chloromethyl)-3-chloro-5-fluoropyridine |

This table outlines common halogenating agents and the expected products.

Reactivity of the Halogen Substituents on the Pyridine Core

The chlorine and fluorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction of electron-deficient aromatic systems.

Nucleophilic Aromatic Substitution Reactions on Chlorine and Fluorine

The pyridine ring, being electron-deficient, facilitates nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. In this compound, the chlorine atom is at the 3-position and the fluorine atom is at the 5-position. The reactivity of these halogens towards nucleophilic displacement is influenced by the electronic effects of the other substituents and the nature of the incoming nucleophile.

Generally, in nucleophilic aromatic substitution on polyhalogenated pyridines, a fluorine atom is a better leaving group than a chlorine atom. However, the regioselectivity of the substitution can be complex and depends on the specific reaction conditions and the nucleophile used. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the selective replacement of one of the halogen atoms. For instance, patents describe the reaction of polysubstituted chlorofluoropyridines with nucleophiles like ammonia (B1221849) and alkoxides, demonstrating the feasibility of such transformations. google.comgoogle.com While specific SNAr reactions starting from this compound are not extensively detailed, the general principles suggest that either the chlorine or fluorine atom could be displaced depending on the reaction conditions and the nucleophile.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) |

| Ammonia (NH3) | (3-Amino-5-fluoro-4-pyridyl)methanol or (3-Chloro-5-amino-4-pyridyl)methanol |

| Sodium Methoxide (NaOMe) | (5-Fluoro-3-methoxy-4-pyridyl)methanol or (3-Chloro-5-methoxy-4-pyridyl)methanol |

| Sodium Thiophenoxide (NaSPh) | (5-Fluoro-3-(phenylthio)-4-pyridyl)methanol or (3-Chloro-5-(phenylthio)-4-pyridyl)methanol |

This table presents plausible products of SNAr reactions. The actual product distribution would depend on the relative reactivity of the C-Cl and C-F bonds under specific experimental conditions.

Cross-Coupling Reactions at Halogenated Positions

The chlorine and fluorine atoms on the pyridine ring of this compound serve as potential sites for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization.

In Suzuki-Miyaura coupling reactions, the C-Cl bond is generally more reactive than the C-F bond. This allows for the selective coupling of an aryl or vinyl group at the 3-position. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-aryl-5-fluoro-4-pyridyl)methanol. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govharvard.edu

Sonogashira coupling, which involves the reaction with a terminal alkyne, would also be expected to proceed selectively at the C-Cl bond. This provides a route to 3-alkynyl-5-fluoro-4-pyridyl)methanols, which are valuable intermediates in the synthesis of more complex molecules. youtube.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to other cross-coupling reactions, the amination would likely occur preferentially at the more labile C-Cl bond, enabling the synthesis of 3-amino-5-fluoro-4-pyridyl)methanol derivatives.

Table 1: Predicted Outcomes of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura | Arylboronic acid | (3-Aryl-5-fluoro-4-pyridyl)methanol |

| Sonogashira | Terminal alkyne | (3-Alkynyl-5-fluoro-4-pyridyl)methanol |

| Buchwald-Hartwig | Amine | (3-Amino-5-fluoro-4-pyridyl)methanol |

Electrophilic Aromatic Substitution Pathways

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing halogen atoms further deactivates the ring. However, under forcing conditions, electrophilic substitution can occur. The directing effects of the substituents play a critical role in determining the position of substitution.

The hydroxymethyl group is an ortho-, para-directing group, while the halogen atoms are deactivating but also ortho-, para-directing. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions. Considering these factors, electrophilic attack is most likely to occur at the C-2 or C-6 positions, which are ortho to the activating hydroxymethyl group and meta to one of the halogens. However, the strong deactivating effect of the pyridine nitrogen and the halogens makes such reactions challenging. Nitration, for example, would require harsh conditions and may lead to a mixture of products or decomposition. wikipedia.orgrsc.org

Derivatization for Advanced Analytical Applications

The hydroxyl group of this compound can be derivatized to enhance its detectability and chromatographic behavior in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Silylation Methods (e.g., Trimethylsilylation using BSA, BSTFA)

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as alcohols. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The resulting TMS ether of this compound would exhibit a characteristic mass spectrum, facilitating its identification and quantification.

Table 2: Silylation Reaction for GC-MS Analysis

| Derivatizing Reagent | Derivative | Analytical Technique | Expected Benefit |

| BSA or BSTFA | (3-Chloro-5-fluoro-4-pyridyl)methoxymethyl-trimethylsilane | GC-MS | Increased volatility and thermal stability |

Acylation Procedures (e.g., Trifluoroacetylation)

Acylation with reagents such as trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl group to the hydroxyl function. This derivatization can improve the chromatographic properties and introduce a specific fragmentation pattern in mass spectrometry, aiding in structural elucidation and sensitive detection.

Charge-Switch Derivatization for Enhanced Mass Spectrometry Sensitivity

For LC-MS analysis, especially with electrospray ionization (ESI), the sensitivity of detection for neutral molecules like this compound can be low. Charge-switch derivatization introduces a permanently charged moiety into the analyte molecule, significantly enhancing its ionization efficiency and, consequently, the sensitivity of detection in mass spectrometry. researchgate.netnih.govnih.govresearchgate.net Reagents containing a quaternary ammonium (B1175870) or pyridinium group can be used to derivatize the hydroxyl group, leading to a positively charged derivative that can be readily detected in positive-ion ESI-MS. This approach is particularly useful for the analysis of trace levels of the compound in complex matrices.

Table 3: Derivatization for Enhanced Mass Spectrometry

| Derivatization Type | Reagent Type | Expected Derivative Feature | Analytical Advantage |

| Trifluoroacetylation | TFAA | Trifluoroacetyl ester | Improved chromatography and specific MS fragmentation |

| Charge-Switch | Quaternary ammonium or pyridinium containing reagent | Permanent positive charge | Enhanced ESI-MS sensitivity |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Fluoro 4 Pyridyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise atomic arrangement within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural map of (3-Chloro-5-fluoro-4-pyridyl)methanol can be constructed.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analyses

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the hydrogen, carbon, and fluorine atoms in the molecule. researchgate.netresearchgate.net The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electronegative nitrogen in the pyridine (B92270) ring, significantly influence the chemical shifts of nearby nuclei. acs.orgwikipedia.org

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the pyridine ring (H-2 and H-6). Due to the deshielding effects of the adjacent nitrogen and halogen atoms, these signals would appear at high chemical shifts (downfield). wikipedia.org A singlet signal would correspond to the methylene (B1212753) protons (-CH₂OH), and a broader signal, which can vary in position, would represent the hydroxyl (-OH) proton.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The carbons directly bonded to the electronegative fluorine (C-5) and chlorine (C-3) atoms will be significantly deshielded. nih.gov The C-F carbon signal will also exhibit a large coupling constant due to the spin-spin interaction with the ¹⁹F nucleus.

¹⁹F NMR: The fluorine NMR spectrum provides a highly specific signal for the fluorine atom attached to the pyridine ring. researchgate.net The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring and can be used to confirm its electronic environment.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 8.7 | Singlet/Doublet | H-2 or H-6 |

| ¹H | 8.3 - 8.5 | Doublet | H-2 or H-6 |

| ¹H | ~4.8 | Singlet | -CH₂OH |

| ¹³C | ~155-160 (d, ¹JCF ≈ 240 Hz) | Doublet | C-5 |

| ¹³C | ~145-150 | Singlet/Doublet | C-2 or C-6 |

| ¹³C | ~140-145 | Singlet/Doublet | C-2 or C-6 |

| ¹³C | ~130-135 | Singlet | C-3 |

| ¹³C | ~125-130 | Singlet | C-4 |

| ¹³C | ~60 | Singlet | -CH₂OH |

| ¹⁹F | ~ -115 to -125 | Singlet | C5-F |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-6 protons if there is a discernible four-bond coupling, confirming their relationship within the same spin system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the aromatic proton signals to their respective carbon signals (H-2 to C-2, H-6 to C-6) and the methylene protons to the -CH₂OH carbon.

Solid-State NMR Investigations for Polymorph Characterization

While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) probes the compound in its crystalline form. acs.org This is particularly vital for identifying and characterizing polymorphs—different crystalline structures of the same compound. nih.gov Different polymorphs of this compound would arise from different packing arrangements and intermolecular interactions (like hydrogen bonding from the -OH group) in the crystal lattice. researchgate.net These structural differences would result in distinct ¹³C and ¹⁹F chemical shifts in the ssNMR spectra, allowing for the detection, quantification, and structural analysis of different polymorphic forms. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the vibrational modes of functional groups and the molecular skeleton.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.netresearchgate.net A prominent broad band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methylene C-H stretches are found just below this value. The fingerprint region (below 1600 cm⁻¹) contains absorptions for the C=C and C=N stretching vibrations of the pyridine ring, as well as the C-O stretch of the alcohol. researchgate.net The C-F and C-Cl stretching vibrations give rise to strong bands in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. researchgate.net While O-H stretching is typically weak in Raman spectra, the aromatic ring vibrations are often strong and well-defined. The symmetric "breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, usually gives a particularly intense Raman signal. This provides confirmatory evidence for the aromatic core structure. The C-Cl and C-F vibrations are also readily observed in the Raman spectrum.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3400 - 3200 | O-H stretch (alcohol) | FT-IR (Strong, Broad) |

| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman (Medium) |

| 2950 - 2850 | Methylene C-H stretch | FT-IR, Raman (Medium) |

| 1600 - 1400 | Pyridine C=C, C=N stretches | FT-IR, Raman (Strong) |

| ~1050 | C-O stretch | FT-IR (Strong) |

| 1200 - 1000 | C-F stretch | FT-IR (Strong) |

| 800 - 600 | C-Cl stretch | FT-IR (Strong) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. It measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₆H₅ClFNO. smolecule.com The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would unequivocally confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass. This technique is a standard method for confirming the identity of newly synthesized compounds.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Monoisotopic Mass | 161.00437 u |

| Nominal Mass | 161 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) of this compound is selected in the first mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass spectrometer.

The fragmentation pathways provide a roadmap of the molecule's structure. For this compound, likely fragmentation pathways would include:

Loss of the hydroxymethyl group (-CH₂OH).

Loss of water (H₂O) from the protonated molecular ion.

Loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).

Cleavage of the pyridine ring structure under higher energy conditions.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the positions of the chloro, fluoro, and methanol (B129727) substituents on the pyridine ring. Studies on the metabolism of related compounds like 3-chloro-4-fluoroaniline (B193440) have utilized HPLC-MS/MS to identify metabolites based on their fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is exceptionally useful for assessing the purity of a sample of this compound. A pure sample should yield a single peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, such as starting materials, by-products, or residual solvents, which can be identified by their mass spectra.

The hydroxyl group in this compound can make it less volatile. To improve its chromatographic behavior, it can be converted into a more volatile derivative, for example, by silylation of the alcohol group. This derivatization process can also be monitored by GC-MS. nih.gov The technique has been widely applied for the analysis of various compounds, including methanol in biological samples and mutagenic compounds in treated water, demonstrating its sensitivity and selectivity. nih.govnih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates.

The resulting crystal structure would offer unambiguous data on:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F, C-O).

Bond Angles: The angles between adjacent bonds (e.g., C-C-C, C-N-C).

Torsional Angles: These define the conformation of the molecule, such as the rotation of the hydroxymethyl group relative to the plane of the pyridine ring.

Intermolecular Interactions: It reveals how the molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of another) and halogen bonds. nih.gov

For example, a study on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol revealed how O-H···N hydrogen bonds and C-Cl···π interactions dictate the supramolecular assembly. nih.gov Similarly, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provided detailed information about its hydrogen-bonding network. researchgate.net Such data for this compound would provide a complete and static picture of its molecular geometry and conformation in the solid state. rsc.org

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Fluoro 4 Pyridyl Methanol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic characteristics, and reactivity of chemical compounds. These methods, ranging from highly accurate ab initio techniques to more computationally efficient semi-empirical approaches, provide insights that complement and often guide experimental work.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are routinely used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties.

The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. For pyridine (B92270) derivatives, a variety of basis sets have been successfully employed.

The Pople-style basis sets are commonly used. For instance, the 6-31G(d,p) basis set offers a good starting point for geometry optimizations and is known to provide reliable qualitative trends for small organic molecules. For more accurate energy calculations and a better description of electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding, larger and more flexible basis sets are preferable. The 6-311++G(d,p) basis set, which includes diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens respectively, is frequently used to obtain more precise results for substituted pyridines. Studies have shown that for many properties, the 6-311+G(d,p) basis set can provide results that are nearly converged. nih.gov

The selection of a basis set often involves a trade-off between computational expense and desired accuracy. Validation against experimental data, where available, is a crucial step in ensuring the appropriateness of the chosen basis set for the system under investigation.

The accuracy of DFT calculations is also heavily dependent on the chosen exchange-correlation functional. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have proven to be particularly effective for a wide range of chemical systems.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is arguably one of the most widely used hybrid functionals and has a long track record of providing reliable results for organic molecules, including pyridine derivatives. inpressco.comresearchgate.net It is often paired with the 6-31G(d,p) basis set as a standard model chemistry. However, it's important to note that standard B3LYP may not adequately describe non-covalent interactions, such as those involving dispersion forces.

To address this, dispersion-corrected functionals have been developed. The wb97xd functional, for example, includes empirical dispersion corrections and is known to perform well for systems where weak interactions are important. Other hybrid functionals like PBE0 also offer a high level of accuracy and are frequently used in benchmark studies. The choice of functional can influence the predicted electronic properties, and it is common practice to test a range of functionals to ensure the robustness of the computational findings.

Ab Initio Methods and Semi-Empirical Approaches

Beyond DFT, other computational methods offer varying levels of theory and computational cost.

Ab initio methods , which are based on first principles without the use of empirical parameters, provide a hierarchy of accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can offer very high accuracy but are computationally demanding and typically limited to smaller molecular systems. For a molecule of the size of (3-Chloro-5-fluoro-4-pyridyl)methanol, these methods would likely be used for benchmarking single-point energy calculations on DFT-optimized geometries.

Semi-empirical approaches , such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but introduce significant approximations and parameters derived from experimental data to accelerate calculations. nih.govwikipedia.org While less accurate than DFT or ab initio methods, they are much faster and can be used for very large molecules or for preliminary conformational searches to identify low-energy structures before employing more rigorous methods. nih.gov For instance, the PM6 method has been used for the initial geometry optimization of pyridine derivatives before further analysis with DFT.

Conformational Analysis and Potential Energy Surface (PES) Scans

The presence of the rotatable hydroxymethyl group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the atoms. This is typically achieved by performing a Potential Energy Surface (PES) scan.

A PES scan involves systematically rotating the dihedral angle of the C-C-O-H bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them. For substituted pyridyl alcohols, the orientation of the hydroxyl group relative to the pyridine ring can be influenced by intramolecular hydrogen bonding and steric interactions with the substituents at the 3- and 5-positions. The relative energies of the different conformers can be used to determine their population distribution at a given temperature.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. nih.gov In pyridine and its derivatives, the distribution of electrons in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. In substituted pyridines, the nature and position of the substituents significantly influence the energies and spatial distribution of these frontier orbitals. For this compound, the electron-withdrawing nature of the chloro and fluoro substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridylmethanol.

Electron density analysis provides a visual representation of how electrons are distributed within a molecule. The molecular electrostatic potential (MEP) map, for example, illustrates the regions of positive and negative electrostatic potential on the electron density surface. In pyridine, the nitrogen atom creates a region of negative potential, making it a site for electrophilic attack. The substituents and the hydroxymethyl group in this compound will further modulate this electron distribution, influencing its reactivity and intermolecular interactions. The analysis of electron density can reveal how substituents affect the charge accumulation on the pyridyl nitrogen and other atoms in the ring. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound and related compounds.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | B3LYP/6-311++G(d,p) | -6.78 | -0.45 | 6.33 | 2.21 |

| 3-Chloropyridine | B3LYP/6-311++G(d,p) | -7.05 | -0.89 | 6.16 | 1.89 |

| 3-Fluoropyridine (B146971) | B3LYP/6-311++G(d,p) | -7.01 | -0.78 | 6.23 | 2.05 |

| Pyridin-4-ylmethanol | B3LYP/6-311++G(d,p) | -6.52 | -0.31 | 6.21 | 2.58 |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual calculated values for this compound would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For this compound, computational studies, such as those employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. These calculations show that the electronic distribution of the HOMO is primarily located on the pyridine ring, while the LUMO is also delocalized over the aromatic system. The specific energies and the resulting gap are crucial for predicting how this molecule will interact with other reagents. For instance, in a study of related arylated pyridine derivatives, the HOMO-LUMO gap was found to be a key indicator of molecular stability, with a larger gap correlating with greater stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies of Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| (6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM) | -6.01 | -1.15 | 4.86 |

| (6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM) | -5.93 | -1.32 | 4.61 |

| 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM) | -6.32 | -1.41 | 4.91 |

| 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM) | -6.21 | -1.45 | 4.76 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the complex molecular orbitals into one-center (lone pairs) and two-center (bonds) Lewis-type structures, making it easier to understand intramolecular interactions and charge transfer phenomena. This analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors), which is crucial for understanding hyperconjugative and steric interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack due to their electron-deficient nature.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. The presence of electronegative chlorine and fluorine atoms would influence the potential distribution across the ring, creating areas of positive potential that could be targets for nucleophiles. For instance, a study on (RS)-(4-chlorophenyl)(pyridine-2yl)methanol utilized MEP maps to identify the active sites of the molecule. irjet.net Similarly, research on 2-chloro-5-nitropyridine (B43025) used MEP to visualize the sites for electrophilic and nucleophilic attack. researchgate.net

Dual Descriptor Analysis for Nucleophilic and Electrophilic Sites

The dual descriptor is a more advanced reactivity index derived from conceptual DFT. It is defined as the difference between the nucleophilic and electrophilic Fukui functions and can simultaneously identify the sites within a molecule that are prone to nucleophilic and electrophilic attack. A positive value of the dual descriptor indicates a site susceptible to electrophilic attack, while a negative value points to a site for nucleophilic attack. This method provides a more refined prediction of reactivity compared to MEP alone.

For this compound, a dual descriptor analysis would pinpoint the specific atoms on the pyridine ring and the methanol (B129727) substituent that are most likely to engage in chemical reactions, offering a detailed map of its chemical reactivity.

Computational Prediction and Correlation with Spectroscopic Data

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. Theoretical calculations of vibrational (IR and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts can provide valuable insights into the molecular structure and bonding, often with a high degree of accuracy that complements experimental measurements.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

For this compound, theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for the C-Cl, C-F, C-O, O-H, and pyridine ring C-N and C-C bonds. For example, computational studies on halogen-substituted cytosines have demonstrated good agreement between calculated and observed vibrational spectra. nih.gov Similarly, a study on (RS)-(4-chlorophenyl)(pyridine-2yl)methanol reported theoretical IR spectra that aided in the normal mode analysis. irjet.net

Table 2: Predicted Vibrational Frequencies for a Related Compound ((RS)-(4-chlorophenyl)(pyridine-2yl)methanol)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3600-3200 (broad) |

| C-H Stretch (aromatic) | 3110-3000 |

| C-H Stretch (aliphatic) | 2929 |

| C=C Stretch (ring) | 1583, 1575, 1559 |

| C-O Stretch | 1200-1000 |

| C-Cl Stretch | 800-600 |

Note: This data is illustrative and based on a related compound. Specific frequencies for this compound would depend on its unique structure.

Computational Calculation of NMR Chemical Shifts

Computational methods, particularly DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These calculations are performed by determining the magnetic shielding tensors for each nucleus. The calculated shifts, when compared to experimental data, can help in the structural elucidation of complex molecules and in assigning specific resonances to individual atoms.

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyridine ring and the methanol group. The presence of the electronegative chlorine and fluorine atoms would significantly influence the chemical shifts of the adjacent ring carbons and protons, and these effects can be precisely modeled. Studies on substituted pyridines have shown that computational methods can provide reliable predictions of ¹³C NMR chemical shifts. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (6-([biphenyl]-4-yl)3-pyridinyl)methanol |

| (6-(2-benzofuranyl)pyridin-3-yl)methanol |

| 6-(3-Flourophenyl)-4-pyridine-methanol |

| 6-(4-Chlorophenyl)-4-pyridine-methanol |

| (RS)-(4-chlorophenyl)(pyridine-2yl)methanol |

| 2-chloro-5-nitropyridine |

| 5-fluorocytosine |

| 5-chlorocytosine |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and Solvent Effects (e.g., PCM model)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of electronic absorption spectra, providing insights into the energies and nature of electronic transitions. When combined with continuum solvation models like the Polarizable Continuum Model (PCM), TD-DFT can also predict how the solvent environment influences these electronic properties. researchgate.netnih.gov

The electronic excitation properties of this compound would be significantly influenced by the interplay of the chloro, fluoro, and hydroxymethyl substituents on the pyridine ring. TD-DFT calculations would typically be employed to determine the vertical excitation energies, corresponding oscillator strengths, and the nature of the primary electronic transitions (e.g., n → π* or π → π*).

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. For similar aromatic and heterocyclic systems, hybrid functionals such as B3LYP or CAM-B3LYP with a reasonably large basis set like 6-311+G(d,p) are often used to achieve a good balance between computational cost and accuracy. researchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. researchgate.net This approach allows for the investigation of solvent effects on the electronic spectra (solvatochromism). For a molecule like this compound, which possesses a permanent dipole moment and a hydroxyl group capable of hydrogen bonding, the polarity of the solvent is expected to play a significant role in its electronic structure.

In a typical study, TD-DFT calculations would be performed both in the gas phase and in various solvents of differing polarity (e.g., dioxane, methanol, water) using the PCM. The results would likely show a shift in the absorption maxima (λmax) as the solvent polarity changes. For instance, a red shift (bathochromic shift) in polar protic solvents might be observed due to the stabilization of a more polar excited state through hydrogen bonding interactions with the solvent.

Illustrative Data Table for TD-DFT/PCM Calculations:

Below is a hypothetical data table illustrating the kind of results one might expect from a TD-DFT/PCM study on this compound.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

| Gas Phase | 1.0 | 275 | 0.15 | π → π |

| Dioxane | 2.2 | 278 | 0.18 | π → π |

| Methanol | 32.7 | 285 | 0.22 | π → π |

| Water | 78.4 | 288 | 0.25 | π → π |

This table is for illustrative purposes only and does not represent experimentally verified data.

Computational Elucidation of Reaction Mechanisms